molecular formula C15H18N2O2 B2445686 4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(phenylmethoxy)- CAS No. 401792-02-7

4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(phenylmethoxy)-

Cat. No.: B2445686
CAS No.: 401792-02-7
M. Wt: 258.321
InChI Key: YWDKTOKVJMCHGW-UHFFFAOYSA-N
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Description

4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(phenylmethoxy)- is a heterocyclic organic compound It features a pyridinone core with various substituents, including an aminomethyl group, two methyl groups, and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(phenylmethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethyl-3-(phenylmethoxy)pyridine with formaldehyde and ammonia, followed by cyclization to form the desired pyridinone structure. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyridinone to a dihydropyridine derivative using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides of the pyridinone.

    Reduction: Dihydropyridine derivatives.

    Substitution: Substituted pyridinone derivatives with different functional groups.

Scientific Research Applications

4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(phenylmethoxy)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(methoxy)-: Lacks the phenyl group, which may affect its binding affinity and biological activity.

    4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(ethoxy)-: Contains an ethoxy group instead of a phenylmethoxy group, potentially altering its chemical reactivity and solubility.

Uniqueness

4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which can enhance its interactions with biological targets and improve its pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(aminomethyl)-1,6-dimethyl-3-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-8-14(18)15(13(9-16)17(11)2)19-10-12-6-4-3-5-7-12/h3-8H,9-10,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDKTOKVJMCHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1C)CN)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401792-02-7
Record name 2-(aminomethyl)-3-(benzyloxy)-1,6-dimethyl-1,4-dihydropyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g of 59 (26 mmol, 1 equiv) was dissolved in 100 ml EtOH. 17 ml N2H4 (5.5% aqueous) was added and the solution was refluxed for 3 hours. 59 did not fully dissolve until refluxing had begun. The solution was allowed to cool, at which point it solidified. Water was added and the pH adjusted to 1 with conc. HCl. After overnight cooling at 4° C., the solution was filtered. The pH of the filtrate was adjusted to 14 with 10 N NaOH and extracted with 5×100 ml CH2Cl2. The extracts were combined and dried over Na2SO4. The solvent was removed in vacuo to give 6.2 g of a white solid in 92% yield.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
N2H4
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
92%

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